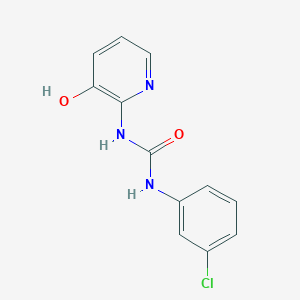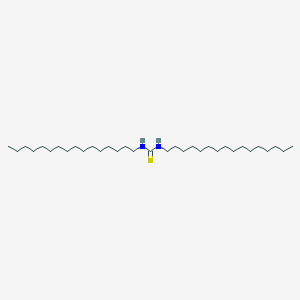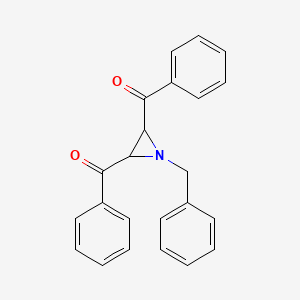
Methanone, (1-(phenylmethyl)-2,3-aziridinediyl)bis(phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) is a complex organic compound featuring a central aziridine ring with two phenylmethanone groups attached . The aziridine ring is a highly reactive three-membered cyclic amine, and the presence of phenylmethanone groups enhances the molecule’s complexity and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) typically involves the reaction of aziridine with benzyl chloride in the presence of a base, followed by the addition of phenylmethanone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) undergoes several types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridinium ions.
Reduction: The phenylmethanone groups can be reduced to form corresponding alcohols.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aziridinium ions.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted aziridines.
Applications De Recherche Scientifique
TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of TRANS-(1-BENZYLAZIRIDINE-2,3-DIYL)BIS(PHENYLMETHANONE) involves the reactivity of the aziridine ring. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
AZIRIDINE: A simpler compound with a three-membered ring structure.
AZETIDINE: A four-membered ring analog of aziridine.
PHENYLMETHANONE: A simpler ketone without the aziridine ring.
Propriétés
Numéro CAS |
804-35-3 |
|---|---|
Formule moléculaire |
C23H19NO2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(3-benzoyl-1-benzylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C23H19NO2/c25-22(18-12-6-2-7-13-18)20-21(23(26)19-14-8-3-9-15-19)24(20)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2 |
Clé InChI |
LSWFEKFANVJTSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


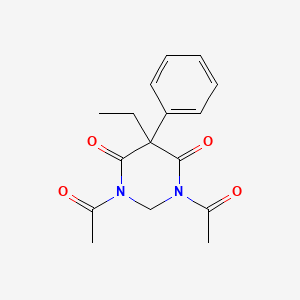
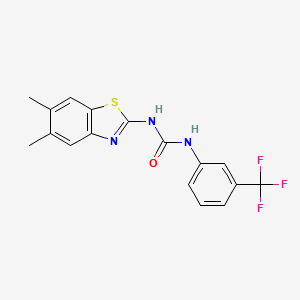
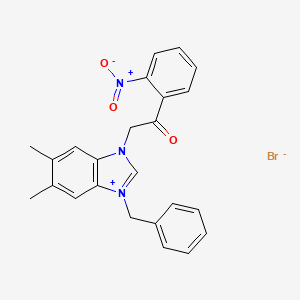
![4-Methyl-2-(2-naphthyl)benzo[h]quinoline](/img/structure/B11950510.png)
![N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11950518.png)
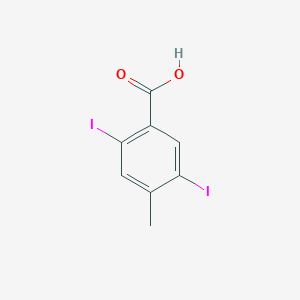
![{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene](/img/structure/B11950536.png)
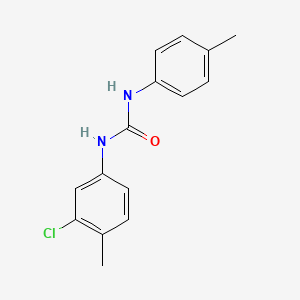
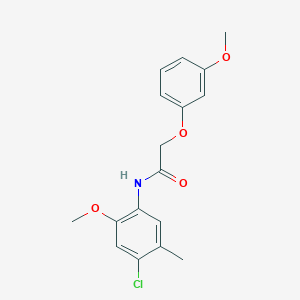
![Benzyl N-[(benzyloxy)carbonyl]glycylprolinate](/img/structure/B11950553.png)
![N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B11950561.png)
